molecular formula C13H18Cl2N2O B7932513 (S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7932513
M. Wt: 289.20 g/mol
InChI Key: OQJRXJGRFYHOOG-LBPRGKRZSA-N
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Description

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide typically involves multiple steps, starting from readily available precursors. One common method involves the selective ammoxidation of dichlorobenzyl chloride to produce dichlorobenzonitrile, followed by further reactions to introduce the amino and butyramide groups . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as photochemical benzylic bromination using in situ generated bromine have been explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen halides for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-6-10(14)4-5-11(9)15/h4-6,8,12H,7,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJRXJGRFYHOOG-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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